molecular formula C14H8F4O3 B6409941 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid CAS No. 1261988-42-4

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid

Cat. No.: B6409941
CAS No.: 1261988-42-4
M. Wt: 300.20 g/mol
InChI Key: WJUMLJAWZZWFQL-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a trifluoromethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a hydroxybenzoic acid moiety

Properties

IUPAC Name

4-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-8(2-1-3-10(12)14(16,17)18)7-4-5-9(13(20)21)11(19)6-7/h1-6,19H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUMLJAWZZWFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691816
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261988-42-4
Record name 2'-Fluoro-3-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The trifluoromethyl and fluorine groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxybenzoic acid is unique due to the combination of both fluorine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and industrial applications.

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